Tilidine is a synthetic opioid analgesic primarily used for the treatment of severe pain. It is known for its low-to-medium potency compared to other opioids, with an oral potency approximately equivalent to that of morphine. The compound is typically administered in its hydrochloride salt form, known as Tilidine hydrochloride, which enhances its solubility and bioavailability.
Tilidine is classified as an aralkylamine, a subclass of organic nitrogen compounds. Its chemical formula is with a molecular weight of approximately 273.376 g/mol. The compound is often encountered in clinical settings under various trade names, including Valoron. It is categorized under the N02AX ATC code, which designates it as a non-opioid analgesic.
The synthesis of Tilidine involves several key steps:
The final product, Tilidine, is typically isolated as its hydrochloride hemihydrate salt, which is favored for its enhanced solubility in various solvents like water and ethanol .
The molecular structure of Tilidine can be represented by the following details:
The compound exhibits a complex three-dimensional structure characterized by multiple rings and functional groups that contribute to its pharmacological activity .
Tilidine undergoes several important chemical reactions, particularly during its metabolism:
The elimination half-life of nortilidine ranges from 3 to 5 hours, with about 90% of the drug excreted via urine .
Tilidine exerts its analgesic effects primarily through its active metabolite, nortilidine, which binds to mu-opioid receptors in the central and peripheral nervous systems. This binding inhibits pain perception and transmission by modulating neurotransmitter release and altering pain signaling pathways.
The onset of action for Tilidine is typically between 10 to 15 minutes after administration, with a duration of action lasting approximately 4 to 6 hours .
Tilidine hydrochloride appears as a white or almost white crystalline powder. Its solubility characteristics are as follows:
These properties indicate that Tilidine has moderate lipophilicity, which affects its absorption and distribution within biological systems .
Tilidine is primarily utilized in clinical settings for managing severe pain conditions, particularly where traditional opioids may not be suitable or effective. Its unique pharmacological profile allows it to be used in various formulations, including oral tablets, suppositories, and injectable forms.
Additionally, research continues into its potential applications beyond pain management, including studies on its effectiveness in treating conditions such as neuropathic pain due to its specific receptor interactions .
(-)-Tilidine is a synthetic opioid prodrug whose primary analgesic activity stems from its active metabolite, (-)-nortilidine. In vitro studies using cloned human opioid receptors demonstrate that nortilidine exhibits high-affinity binding (IC₅₀ = 110 nM) to the μ-opioid receptor (MOP), with negligible activity at δ-opioid (DOP), κ-opioid (KOP), or nociceptin/orphanin (NOP) receptors at concentrations ≤100 μM [1] [2]. Nortilidine's potency at the μ-receptor is approximately 100-fold greater than the parent tilidine compound (tilidine IC₅₀ = 11 μM) [2].
Mechanistically, nortilidine binding inhibits adenylate cyclase activity, reducing intracellular cyclic adenosine monophosphate (cAMP) accumulation. This triggers neuronal hyperpolarization through potassium efflux enhancement and calcium influx inhibition, suppressing neurotransmitter release (e.g., substance P, GABA) and nociceptive signal transmission [4] [7]. The agonist effect is fully reversible by naloxone (IC₅₀ = 1.2 nM), confirming classical μ-opioid receptor mediation [2].
Table 1: Receptor Binding and Functional Activity of Tilidine and Metabolites
Compound | μ-Opioid Receptor IC₅₀ (cAMP Assay) | Naloxone Reversal IC₅₀ | Selectivity vs. Other Opioid Receptors |
---|---|---|---|
Tilidine | 11 µM | Not applicable | Inactive at DOP/KOP/NOP ≤100 µM |
Nortilidine | 110 nM | 1.2 nM | >1000-fold selective |
Bisnortilidine | >10 µM | Not tested | Inactive |
(-)-Tilidine undergoes sequential hepatic metabolism to generate its active principle. Approximately 65–70% of an oral dose is converted to nortilidine via N-demethylation, though systemic bioavailability of nortilidine is ~33% due to further metabolism [1] [8]. This transformation is predominantly mediated by cytochrome P450 isoforms CYP3A4 and CYP2C19, as demonstrated by in vitro microsomal studies and clinical interaction trials [8] [10].
Key metabolic steps include:
Potent CYP3A4 inhibitors (e.g., ritonavir) profoundly alter this cascade:
Fig. 1: Metabolic Activation Pathway of Tilidine
Tilidine ┌───────────────┴───────────────┐ CYP3A4 (70%) CYP2C19 (30%) ↓ ↓ **Nortilidine (Active)** └─────────┬─────────┘ CYP3A4 > CYP2C19 ↓ Bisnortilidine (Inactive)
Genetic polymorphisms in CYP2C19 (poor vs. ultrarapid metabolizers) show no significant impact on nortilidine exposure during CYP3A4 inhibition, underscoring CYP3A4's dominance in the second metabolic step [8].
(-)-Tilidine’s efficacy varies significantly by pain pathophysiology due to mechanistic differences in pain processing:
Nociceptive Pain
Nortilidine effectively suppresses inflammatory and somatic pain by inhibiting primary afferent nociceptor signaling in the dorsal horn. Clinical studies report:
Neuropathic Pain
Efficacy is attenuated in neuropathic states due to:
Table 2: Analgesic Efficacy by Pain Type in Clinical Models
Pain Type | Experimental Model | Key Efficacy Metrics | Proposed Mechanism |
---|---|---|---|
Nociceptive | Cold pressor test | ↓Withdrawal threshold by 15% (p<0.016) | μ-receptor-mediated signal inhibition |
Postoperative pain | >90% response rate in intrathecal therapy | ||
Neuropathic | Diabetic neuropathy | ≤60% response rate in intrathecal therapy | Receptor downregulation/channelopathy |
Central pain syndromes | Poor monotherapy response |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6